molecular formula C21H34O3 B3056412 Tetradecyl 4-hydroxybenzoate CAS No. 71177-53-2

Tetradecyl 4-hydroxybenzoate

Cat. No. B3056412
M. Wt: 334.5 g/mol
InChI Key: DATMKDBMEZKPLP-UHFFFAOYSA-N
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Patent
US05130335

Procedure details

To a solution of 2.76 g (20 mmol) of 4-hydroxybenzoic acid and 800 mg (200 mmol) of sodium hydroxide in 12 ml of water was added 250 mg of methyl tricaprylammonium chloride and 4.67 g (17 mmol) of n-tetradecylbromide. The mixture was heated at reflux for 4 h and then diluted with 30 ml of water. The mixture was extracted with 2×30 ml ether. The ether extracts were combined and washed with water and saturated NaCl solution. The solvent was removed in-vacuo and the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes) to give the title compound as a white solid.
Quantity
2.76 g
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
[Compound]
Name
methyl tricaprylammonium chloride
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
4.67 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:13](Br)[CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26]>O>[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH3:13])=[O:7])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.76 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
800 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl tricaprylammonium chloride
Quantity
250 mg
Type
reactant
Smiles
Name
Quantity
4.67 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)Br
Name
Quantity
12 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 2×30 ml ether
WASH
Type
WASH
Details
washed with water and saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
The solvent was removed in-vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C(=O)OCCCCCCCCCCCCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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